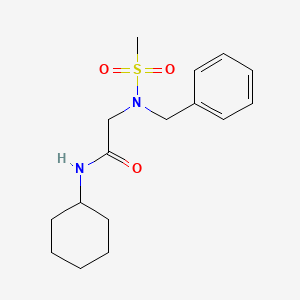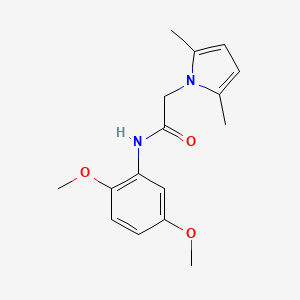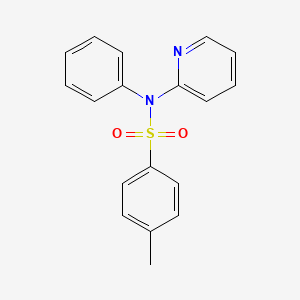
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CHDI, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death in cancer cells or neuroprotection in neuronal cells.
Biochemical and physiological effects:
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to improve mitochondrial function and reduce oxidative stress in neuronal cells. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is its versatility, as it can be used in various types of experiments, including cell culture, animal models, and biochemical assays. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is its potential toxicity, as it has been shown to induce cell death in some cell types at high concentrations. Therefore, careful dose optimization is required when using N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in experiments.
Orientations Futures
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide research. One area of interest is the development of more potent and selective analogs of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could have improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular targets of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in animal models and clinical trials, with the ultimate goal of developing it into a therapeutic agent for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is then treated with methylamine to yield N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Huntington's disease, as it has been shown to improve motor function and reduce neuronal cell death in animal models.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-19-15(22)10-4-2-8(6-11(10)16(19)23)14(21)18-12-7-9(17)3-5-13(12)20/h2-7,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXMFIHEHZNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)

![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)

![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)

![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)
